4-(Cyclohexyloxy)-4-oxobutanoic acid

Catalog No.
S774527
CAS No.
10018-78-7
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyclohexyloxy)-4-oxobutanoic acid

CAS Number

10018-78-7

Product Name

4-(Cyclohexyloxy)-4-oxobutanoic acid

IUPAC Name

4-cyclohexyloxy-4-oxobutanoic acid

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)

InChI Key

CQBVVSONJDUVEJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)CCC(=O)O

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(=O)O
4-(Cyclohexyloxy)-4-oxobutanoic acid (COBA) is an experimental drug molecule that belongs to the family of synthetic ketones. COBA is considered a non-opioid analgesic, which means it has the potential to alleviate pain without causing addiction or tolerance. Its chemical formula is C10H16O4.
COBA was developed to target a specific type of pain receptor, known as the voltage-gated sodium channel (Nav1.7). Nav1.7 is involved in the transmission of pain signals in the nervous system and is often overactive in people with chronic pain conditions.
COBA is a white to off-white crystalline powder with a melting point of 117-120°C. It is soluble in organic solvents such as methanol, ethanol, and DMSO, but insoluble in water. Its molecular weight is 200.23 g/mol.
COBA can be synthesized through several chemical reactions, including a Diels-Alder reaction and a Michael addition. The synthesis process involves the use of various reagents, such as cyclohexene, maleic anhydride, and sodium hydroxide.
The chemical structure of COBA has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Several analytical methods have been used to measure the purity of COBA, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC). NMR spectroscopy can also be used to identify impurities in the molecule.
COBA has been shown to selectively block Nav1.7 channels, which are important for the transmission of pain signals in the nervous system. It has been tested in animal models of pain, where it was found to be effective in reducing pain without causing side effects such as sedation or respiratory depression.
While COBA has shown promise as an analgesic, its safety profile and toxicity in humans are not yet fully understood. Animal studies have shown that COBA is well tolerated at therapeutic doses, but higher doses can cause liver and kidney toxicity.
COBA has the potential to be used in the treatment of chronic pain conditions, such as neuropathic pain and cancer pain. It may also have applications in other areas of medicine, such as anesthesia and postoperative pain management.
COBA is still in the preclinical stages of development, with no clinical trials currently underway. However, several studies have shown its potential as a non-opioid analgesic, and researchers are continuing to explore its therapeutic potential.
COBA's selective targeting of Nav1.7 channels makes it a promising drug candidate in the treatment of chronic pain conditions. Its non-addictive nature could make it an attractive alternative to opioids, which are often associated with addiction and overdose.
COBA may also have applications in other areas of medicine, such as anesthesia and postoperative pain management. Additionally, its ability to selectively target Nav1.7 channels could have implications for the development of new drugs for other conditions, such as epilepsy and cardiovascular disease.
One limitation of COBA is its solubility in water, which could limit its use in certain formulations. Additionally, its safety profile and toxicity in humans are not yet fully understood, and further research is needed to determine its long-term effects.
for research include clinical trials to determine the safety and efficacy of COBA in human subjects. Further studies are also needed to explore its potential applications in other areas of medicine, such as anesthesia and postoperative pain management. Additionally, research into the mechanism of action of COBA could lead to the development of new drugs targeting Nav1.7 channels for other conditions.

XLogP3

1.4

Wikipedia

4-(Cyclohexyloxy)-4-oxobutanoic acid

Dates

Modify: 2023-08-15

Explore Compound Types